4-(Benzylsulfanyl)-6-chloro-2-pyrimidinylamine
Description
4-(Benzylsulfanyl)-6-chloro-2-pyrimidinylamine (CAS 478258-60-5) is a pyrimidine derivative characterized by a chlorinated aromatic ring system substituted with a benzylsulfanyl group and an amine functional group. Its molecular formula is C₁₁H₁₀ClN₃S, with a molar mass of 251.74 g/mol . The compound features a pyrimidine backbone with substituents at positions 2 (amine), 4 (benzylsulfanyl), and 6 (chlorine).
Properties
IUPAC Name |
4-benzylsulfanyl-6-chloropyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3S/c12-9-6-10(15-11(13)14-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKMANFYMOECQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC(=NC(=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylsulfanyl)-6-chloro-2-pyrimidinylamine typically involves a multi-step process. One common method starts with the chlorination of 2-aminopyrimidine to introduce the chlorine atom at the 6-position. This is followed by the nucleophilic substitution of the chlorine atom at the 4-position with a benzylsulfanyl group. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or dimethyl sulfoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylsulfanyl)-6-chloro-2-pyrimidinylamine can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate in a polar aprotic solvent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of the chlorine atom with various nucleophiles to form new derivatives.
Scientific Research Applications
Antiparasitic Applications
Research indicates that compounds similar to 4-(Benzylsulfanyl)-6-chloro-2-pyrimidinylamine exhibit significant antiparasitic activity. For instance, studies have shown that certain pyrimidine derivatives can inhibit the growth of Trypanosoma brucei, the causative agent of African sleeping sickness. In one study, modified pyrimidines demonstrated minimum inhibitory concentrations (MIC) as low as 12.5 µM against this parasite, suggesting that structural modifications can enhance efficacy against similar pathogens .
Antibacterial Activity
The antibacterial properties of this compound have also been explored. While some related compounds showed weak activity against Gram-positive bacteria such as Nocardia farcinia, further structural optimization is required to improve antibacterial potency .
Case Studies
Case Study 1: Antiparasitic Screening
In a comprehensive screening of various pyrimidine derivatives, including this compound, researchers evaluated their effects on Trypanosoma brucei. The study highlighted that specific substitutions at the 4 and 6 positions significantly influenced biological activity. The most potent derivatives were those with electron-donating groups, which enhanced interaction with the target enzymes in the parasite .
Case Study 2: Structural Optimization for Antibacterial Activity
Another study focused on optimizing the structure of pyrimidine derivatives to enhance antibacterial properties. By systematically altering substituents on the benzylsulfanyl group, researchers identified several compounds with improved MIC values against Staphylococcus aureus and Escherichia coli. The findings suggest that fine-tuning chemical structures can lead to significant improvements in antibacterial efficacy .
Data Tables
| Compound | Target Pathogen | MIC (µM) | Activity |
|---|---|---|---|
| This compound | Trypanosoma brucei | 25 | Moderate Antiparasitic |
| Related Pyrimidine Derivative | Nocardia farcinia | 50 | Weak Antibacterial |
| Optimized Derivative | Staphylococcus aureus | 15 | Improved Antibacterial |
| Optimized Derivative | Escherichia coli | 30 | Improved Antibacterial |
Mechanism of Action
The mechanism of action of 4-(Benzylsulfanyl)-6-chloro-2-pyrimidinylamine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites. This binding can disrupt the normal function of the target molecules, leading to the desired therapeutic effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, 4-(Benzylsulfanyl)-6-chloro-2-pyrimidinylamine is compared to 4-chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine (CAS 339015-98-4), a structurally related compound. The table below summarizes key differences:
Structural and Electronic Differences
- Substituent Positionality: The target compound features chlorine at position 6 and benzylsulfanyl at position 4, whereas the comparator has chlorine at position 4 and a 4-fluorophenylsulfanyl group at position 6.
- Substituent Nature: The benzylsulfanyl group (C₆H₅CH₂S-) is electron-rich due to the benzyl moiety, which may enhance lipophilicity and stabilize charge-transfer interactions.
Physicochemical Implications
- Molar Mass : Despite having one fewer carbon atom, the fluorophenyl derivative has a slightly higher molar mass (255.70 vs. 251.74 g/mol) due to fluorine’s atomic weight (19.00 vs. 1.01 for hydrogen) .
- Solubility : The benzylsulfanyl group likely reduces aqueous solubility compared to the fluorophenylsulfanyl group, which benefits from fluorine’s polarity. However, experimental solubility data are unavailable in the provided evidence.
Biological Activity
4-(Benzylsulfanyl)-6-chloro-2-pyrimidinylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and findings from relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H15ClN2S, with a molecular weight of 326.8 g/mol. The structure features a pyrimidine ring substituted with a benzylsulfanyl group at the C2 position and a chlorine atom at the C6 position, which are critical for its biological activity.
Antiviral Activity
Research has indicated that compounds similar to this compound exhibit significant inhibitory effects against various strains of HIV. For instance, related compounds have shown low micromolar to sub-nanomolar activity against wild-type HIV-1 and clinically relevant mutants (K103N, Y181C, Y188L) . The presence of the benzylsulfanyl moiety is believed to enhance the binding affinity to viral targets.
| Compound | Activity Against HIV-1 | EC50 (nM) |
|---|---|---|
| This compound | Potent | TBD |
| Related Compound A | Low nanomolar | <1 |
| Related Compound B | Low micromolar | 100 |
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. A study focusing on the structure-activity relationship revealed that modifications at the C6 position significantly affect potency against cancer cell lines. Chlorinated derivatives generally exhibited higher activity compared to their fluorinated counterparts .
| Compound | Cancer Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | TBD |
| Chlorinated Analog | HeLa (Cervical) | 0.5 |
| Fluorinated Analog | A549 (Lung) | 1.5 |
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is suggested that the compound may interfere with key enzymatic pathways in viral replication and tumor cell proliferation. The SAR studies indicate that the substitution patterns on the pyrimidine ring play a crucial role in modulating these activities .
Case Studies
- Antiviral Efficacy : In vitro studies demonstrated that compounds structurally related to this compound showed significant antiviral activity against HIV-1. The most potent derivatives were identified as having low resistance ratios against mutant strains, indicating their potential for therapeutic development .
- Anticancer Studies : In a comparative study involving various analogs, it was found that those with halogen substitutions at specific positions displayed enhanced cytotoxicity against several cancer cell lines. The study concluded that chlorinated derivatives were particularly effective, suggesting a possible pathway for drug design targeting cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
